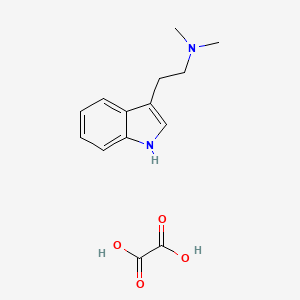
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is a compound that combines an indole derivative with an oxoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid and methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB), which plays a crucial role in neuroprotection . The activation of TrkB leads to downstream signaling pathways that promote cell survival and prevent damage.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-N-dimethyltryptamine bioxalate
- Mappine bioxalate
- N,N-Dimethylserotonin bioxalate
- Bufotenine bioxalate
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is unique due to its specific combination of an indole derivative and an oxoacetate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C12H16N2.C2H2O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;3-1(4)2(5)6/h3-6,9,13H,7-8H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
LWHZUMHODQLJKN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
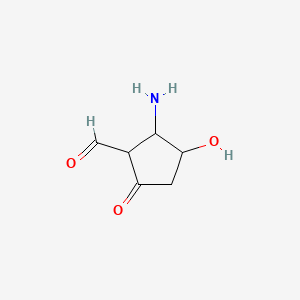
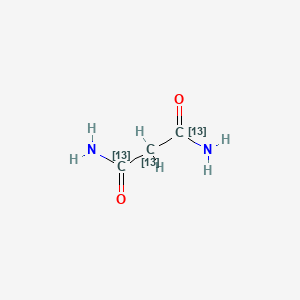
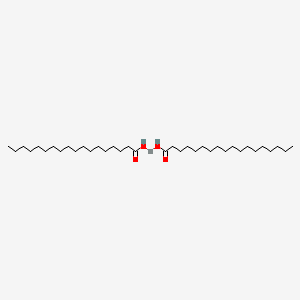
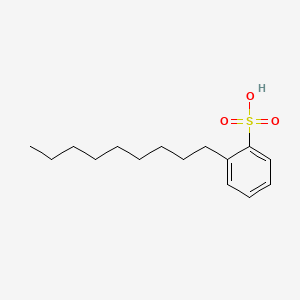
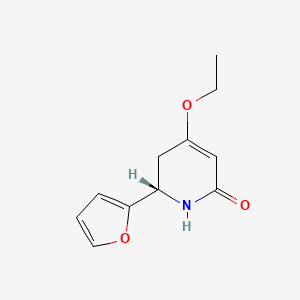
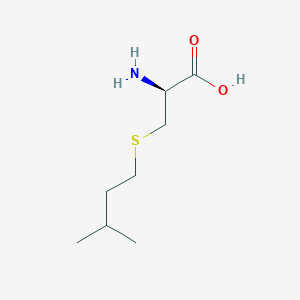
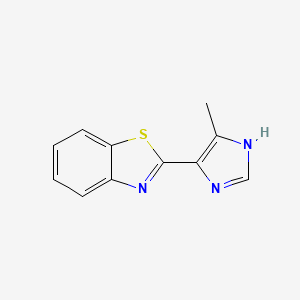
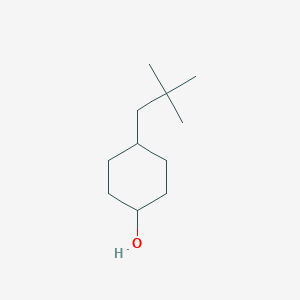
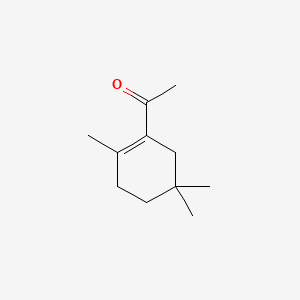
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
